molecular formula C8H7ClN2S B14212782 [(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile CAS No. 821806-26-2

[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile

Cat. No.: B14212782
CAS No.: 821806-26-2
M. Wt: 198.67 g/mol
InChI Key: LZQPMQBPKQNTEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile is an organic compound that features a sulfanyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile typically involves the reaction of 2-amino-5-chlorobenzenethiol with chloroacetonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can react with the chloro group under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

[(2-Amino-5-chlorophenyl)sulfanyl]acetonitrile can be compared with other similar compounds, such as:

    [(2-Amino-5-chlorophenyl)sulfanyl]acetamide: Similar structure but with an amide group instead of a nitrile group.

    [(2-Amino-5-chlorophenyl)sulfanyl]ethanol: Contains an alcohol group instead of a nitrile group.

    [(2-Amino-5-chlorophenyl)sulfanyl]methane: Lacks the nitrile group, making it less reactive in certain chemical reactions.

The uniqueness of this compound lies in its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.

Properties

CAS No.

821806-26-2

Molecular Formula

C8H7ClN2S

Molecular Weight

198.67 g/mol

IUPAC Name

2-(2-amino-5-chlorophenyl)sulfanylacetonitrile

InChI

InChI=1S/C8H7ClN2S/c9-6-1-2-7(11)8(5-6)12-4-3-10/h1-2,5H,4,11H2

InChI Key

LZQPMQBPKQNTEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)SCC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.